molecular formula C11H19NO5 B8216170 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B8216170
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-MQWKRIRWSA-N
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Description

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxyl groups

Preparation Methods

The synthesis of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions, while the hydroxyl group can be added through hydroxylation reactions.

    Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule, followed by deprotection to yield the final compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or double bond sites, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways .

Scientific Research Applications

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

    1-Tert-butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate: This compound differs by having a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.

    1-Tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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